molecular formula C13H7BrF5NO B13427939 3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B13427939
M. Wt: 368.10 g/mol
InChI Key: ZMOSNLGKEYOAFH-UHFFFAOYSA-N
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Description

3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution may result in various substituted aniline derivatives.

Scientific Research Applications

3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4,5-difluoroaniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline

Uniqueness

3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H7BrF5NO

Molecular Weight

368.10 g/mol

IUPAC Name

3-bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H7BrF5NO/c14-7-3-8(20)5-9(4-7)21-12-10(15)1-6(2-11(12)16)13(17,18)19/h1-5H,20H2

InChI Key

ZMOSNLGKEYOAFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=CC(=CC(=C2)N)Br)F)C(F)(F)F

Origin of Product

United States

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